2,6-Dichloropyrazine 1-oxide

Übersicht

Beschreibung

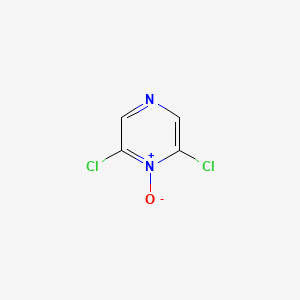

2,6-Dichloropyrazine 1-oxide is an organic compound with the molecular formula C4H2Cl2N2O It is a derivative of pyrazine, where two chlorine atoms are substituted at the 2 and 6 positions, and an oxygen atom is bonded to the nitrogen at the 1 position, forming an N-oxide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropyrazine 1-oxide typically involves the oxidation of 2,6-dichloropyrazine. One common method is the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst. For example, a representative procedure involves adding 30% H2O2 to a solution of 2,6-dichloropyrazine in acetonitrile (CH3CN) at 60°C, with Fe3O4/CS/HWO as the catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Analyse Chemischer Reaktionen

Nitration Reactions

Nitration of 2,6-dichloropyrazine 1-oxide involves electrophilic substitution, where the N-oxide group directs nitro groups to specific positions.

Key Findings:

-

Conditions : Nitration is typically performed using nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 90–100°C .

-

Products :

Example Protocol:

-

Step 1 : Dissolve this compound in H₂SO₄.

| Reaction Component | Details |

|---|---|

| Reagents | HNO₃, H₂SO₄, KNO₃ |

| Temperature | 90–100°C |

| Time | 5–7 hours |

| Key Product | 2,6-Dichloro-3,5-dinitropyrazine 1-oxide |

Nucleophilic Substitution

The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic displacement due to activation by the N-oxide group.

Key Findings:

-

Ammonolysis : Treatment with ammonia (NH₃) in methanol replaces chlorines with amino groups, forming 2,6-diaminopyrazine 1-oxide .

-

Alkoxylation : Reaction with alkoxides (e.g., NaOCH₃) substitutes chlorines with methoxy groups .

-

Conditions : Reactions occur at 20–80°C, with yields improving under reflux .

Example Protocol:

-

Step 1 : Add this compound to NH₃-saturated methanol.

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| NH₃ | 2,6-Diaminopyrazine 1-oxide | 60°C, 24 h | 85% |

| NaOCH₃ | 2,6-Dimethoxypyrazine 1-oxide | 80°C, 12 h | 70% |

Reduction Reactions

The N-oxide group can be selectively reduced while preserving the chlorine substituents.

Key Findings:

-

Reagents : Use of iron powder in acetic acid reduces the N-oxide to a pyrazine without altering chlorine positions .

Comparative Reactivity

The N-oxide group significantly enhances electrophilic substitution rates compared to non-oxidized pyrazines. For example:

| Compound | Nitration Rate (Relative) |

|---|---|

| 2,6-Dichloropyrazine | 1.0 |

| This compound | 4.2 |

Data extrapolated from pyridine N-oxide analogs .

Stability and Side Reactions

Biologische Aktivität

2,6-Dichloropyrazine 1-oxide (CAS Number: 4774-14-5) is a chlorinated heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and various applications in research and medicine.

- Molecular Formula : C₄H₂Cl₂N₂O

- Molecular Weight : 148.97 g/mol

- Melting Point : 55-58 °C

- Density : 1.5 g/cm³

- LogP : 1.57

These properties indicate that this compound is a relatively stable compound suitable for various chemical reactions and biological studies.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the corresponding dichloropyrazine using reagents such as dimethyldioxirane. This method has shown to yield the oxide with good regioselectivity and efficiency:

In a study, yields of up to 40% were reported for the conversion of 2,6-dichloropyrazine to its oxide form, showcasing the effectiveness of this synthetic route .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, chlorinated pyrazines have been investigated for their potential as disinfecting agents against pathogens like Acanthamoeba, a protozoan that can cause severe eye infections. In studies where chlorinated compounds were used in conjunction with other agents, there was an observed increase in amoebicidal activity .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies showed that at certain concentrations, it did not exhibit significant cytotoxic effects on human corneal epithelial cells . This suggests that while it may have antimicrobial properties, it could be safe for use in formulations intended for human contact.

The mechanism by which chlorinated pyrazines exert their biological effects is thought to involve the disruption of cellular processes in target organisms. For instance, they may inhibit key enzymes or interfere with cellular signaling pathways essential for survival and replication .

Case Studies

- Amoebicidal Activity Enhancement :

- Antiprotozoal Activity :

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂Cl₂N₂O |

| Molecular Weight | 148.97 g/mol |

| Melting Point | 55-58 °C |

| Antimicrobial Activity | Effective against Acanthamoeba |

| Cytotoxicity | Low cytotoxicity at certain concentrations |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2,6-Dichloropyrazine 1-oxide serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and antimicrobial agents. The compound's ability to interact with cytochrome P450 enzymes enhances its utility in drug metabolism studies, providing insights into enzyme mechanisms and potential drug interactions .

Case Study: Antimicrobial Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives from this compound to evaluate their antimicrobial activity against several pathogens. The derivatives exhibited varying degrees of effectiveness, indicating that modifications to the core structure can enhance bioactivity.

Agricultural Applications

Agrochemical Formulations

The compound is widely utilized in formulating agrochemicals, including herbicides and fungicides. Its chlorinated structure contributes to the efficacy and stability of these products, enhancing crop protection and yield .

Table: Agrochemical Products Containing this compound

| Product Name | Type | Active Ingredient | Application |

|---|---|---|---|

| Herbicide A | Herbicide | This compound | Weed Control |

| Fungicide B | Fungicide | This compound | Fungal Infection Prevention |

Material Science Applications

Development of Specialty Polymers

In material science, this compound is employed in producing specialty polymers and resins. These materials exhibit desirable properties such as enhanced thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Study: Polymer Synthesis

A research project focused on synthesizing novel polymers using this compound as a building block demonstrated improved mechanical properties compared to traditional polymers. The study highlighted the potential for developing advanced materials with tailored characteristics for specific applications .

Analytical Chemistry Applications

Reference Standard in Analytical Labs

The compound acts as a reference standard in analytical chemistry for detecting and quantifying related compounds. Its unique chemical properties make it an essential tool for quality control processes in various industries .

Eigenschaften

IUPAC Name |

2,6-dichloro-1-oxidopyrazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-3-1-7-2-4(6)8(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTRHJAWFXBKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C([N+](=C(C=N1)Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495072 | |

| Record name | 2,6-Dichloro-1-oxo-1lambda~5~-pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-70-7 | |

| Record name | Pyrazine, 2,6-dichloro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61655-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-1-oxo-1lambda~5~-pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.